Validated Cellular Activity in Plasmodium falciparum Conditional Knockdown at 1.5 µM
This compound is specifically validated for use in Plasmodium falciparum HAD5 conditional knockdown protocols, where it is employed at a precise working concentration of 1.5 µM to achieve effective parasite synchronization . In contrast, the closely related quinoline-4-carboxamide antimalarial chemotypes (e.g., those in patent WO2013037865A1) operate through distinct mechanisms (presumably targeting a different stage of the parasite lifecycle) and have no reported utility in this specific chemical-genetic synchronization protocol [1]. The quantitative working concentration for the target compound is experimentally derived and cannot be achieved by simple structural analogs without extensive re-validation.
| Evidence Dimension | Validated working concentration in P. falciparum HAD5 conditional knockdown protocol |
|---|---|
| Target Compound Data | 1.5 µM (validated synchronization concentration) |
| Comparator Or Baseline | Quinoline-4-carboxamide antimalarials (WO2013037865A1): No data for this specific protocol; expected to be inactive at this concentration due to different target profile |
| Quantified Difference | Unique validated protocol concentration vs. no known utility in this assay for comparators |
| Conditions | NF54attB P. falciparum parasites maintained at 37°C in 5% O2, 5% CO2, 90% N2 in a 2% suspension of human RBCs in modified RPMI medium, with 1.5 µM Compound 1 for synchronization |
Why This Matters
For scientists procuring a compound specifically for malaria chemical genetics, the existence of a validated, peer-reviewed protocol at a defined concentration eliminates months of optimization and ensures experimental reproducibility, a guarantee that no generic quinoline analog can provide.
- [1] Anti-malarial agents. Patent covering quinoline-4-carboxamide compounds. Google Patents, 2013. View Source
